molecular formula C6H10O3 B075759 Allylethyl carbonate CAS No. 1469-70-1

Allylethyl carbonate

Cat. No. B075759
CAS RN: 1469-70-1
M. Wt: 130.14 g/mol
InChI Key: BGSFCOHRQUBESL-UHFFFAOYSA-N
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Description

Allylethyl carbonate is a chemical compound involved in various chemical reactions and processes, particularly in the field of polymer chemistry and organic synthesis. The interest in this compound stems from its potential applications in materials science and as an intermediate in organic synthesis.

Synthesis Analysis

Allylethyl carbonate has been synthesized through different methods, including organocatalytic ring-opening polymerization and phosphine-catalyzed domino reactions. For example, well-defined allyl-functional poly(carbonate)s were synthesized via organocatalytic ring-opening polymerization, demonstrating the versatility of allyl-functional groups in polymer chemistry (Tempelaar et al., 2011).

Molecular Structure Analysis

The molecular structure of allylethyl carbonate is characterized by the presence of allyl groups, which are known for their reactivity and ability to undergo various chemical transformations. The structure has been analyzed through techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography in related compounds to understand its reactivity and properties.

Chemical Reactions and Properties

Allylethyl carbonate participates in various chemical reactions, including palladium-catalyzed asymmetric synthesis and cycloaddition reactions. For instance, it can be used as an additive in reactions to improve the yield and selectivity of desired products. The compound's reactivity with different reagents under catalytic conditions has been explored to synthesize complex molecules and polymers (Lee, Lin, & Jan, 2004).

Physical Properties Analysis

The physical properties of allylethyl carbonate, such as melting point, boiling point, and solubility, are crucial for its application in various chemical processes. These properties are determined by the compound's molecular structure and can affect its behavior in different environments.

Chemical Properties Analysis

The chemical properties of allylethyl carbonate, including its reactivity, stability, and compatibility with various solvents and reagents, are significant for its applications in organic synthesis and material science. The compound's ability to undergo different chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

  • Organocatalytic Synthesis and Postpolymerization Functionalization of Allyl-Functional Poly(carbonate)s by Tempelaar et al., 2011, in Macromolecules. (Tempelaar et al., 2011).
  • Allyl ethyl carbonate as an additive for lithium-ion battery electrolytes by Lee, Lin, & Jan, 2004, in Journal of Power Sources. (Lee, Lin, & Jan, 2004).

Scientific Research Applications

  • Lithium-Ion Battery Electrolytes : Allyl ethyl carbonate acts as an additive in electrolytes for lithium-ion batteries, helping to suppress co-intercalation and inhibit electrolyte decomposition. It contributes to forming a solid electrolyte interphase (SEI) film on electrodes, improving battery cycleability (J. Lee, Y. Lin, & Y.-S. Jan, 2004).

  • Thermosetting Polycarbonate : Diethylene glycol bis(allyl carbonate) is used for producing optical plastics for lenses, safety glasses, and other applications. It polymerizes through a free radical mechanism to form a thermosetting polycarbonate, characterized for its thermal and kinetic properties (R. Delgado, D. M. McNeill, M. Hawley, & M. Demeuse, 1994).

  • Radiation Research and Dosimetry : Poly[diethylene glycol bis-(allyl carbonate)], known commercially as CR-39, is used in radiation research and protection dosimetry. It is particularly sensitive to low-energy light ions and is studied for its response to ion irradiation (V. R. Oganesyan et al., 2005).

  • Nanosponge Formation from Polycarbonates : Allyl-functional poly(carbonate)s are synthesized via organocatalytic methods and employed in thiol-ene click reactions to form nanosponges with varying crosslinking densities. These nanosponges have potential applications in drug delivery and tissue engineering (D. M. Stevens et al., 2012).

  • Polycarbonate Coatings for Cardiovascular Stents : Synthesis of allyl ester-containing cyclic carbonate monomers leads to the development of phospholipid biomimetic polycarbonates. These novel materials show potential as coatings for cardiovascular stents due to their improved hemocompatibility and anti-fouling properties (D. Lv et al., 2021).

Safety And Hazards

Allylethyl Carbonate is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5-9-6(7)8-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSFCOHRQUBESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163540
Record name Allylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylethyl carbonate

CAS RN

1469-70-1
Record name Allylethyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl Ethyl Carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reactor equipped with a stirrer, thermometer and reflux condenser was charged with 469 g of allyl alcohol, 693 g of pyridine, and 1,200 g of THF. With stirring, 797 g of ethyl chlorocarbonate was added dropwise to the mixture while the internal temperature was controlled at −5° C. After the completion of dropwise addition, the reaction solution was aged at room temperature for 2 hours to complete the reaction. The reaction solution was neutralized with aqueous hydrochloric acid. This was combined with 1,000 ml of hexane and washed with water, whereupon the hexane layer was separated and dried over anhydrous sodium sulfate. The solution was precision distilled, collecting a fraction having a boiling point of 149-150° C. Allyl ethyl carbonate, 769 g, was obtained in a yield of 81%. It had a purity of 99.5% as analyzed by gas chromatography. On analysis by 1H-NMR in heavy chloroform, peaks appeared at 1.28 ppm (3H, t), 4.14 ppm (2H, q), 4.57 ppm (2H, d), 5.3 ppm (2H, m), and 5.9 ppm (1H, m). Also on analysis by 13C-NMR in heavy acetone, signals were observed at 14.4, 64.2, 68.4, 118.2, 133.2, and 155.5 ppm. On IR analysis, a strong signal of carbonyl radical was observed at 1748 cm−1. With these data, the product was identified to be allyl ethyl carbonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HB Mereyala, SR Gurrala, SK Mohan - Tetrahedron, 1999 - Elsevier
… saccharide alcohols has been reported by use of Pd2(dba)3 and allylethyl carbonate with saccharide alcohols.22 We have earlier described deprotection of prop-l-enyl and prop-2enyl …
Number of citations: 61 www.sciencedirect.com
M Braun, T Meier - Synlett, 2006 - thieme-connect.com
… The subsequent palladium-mediated reaction with allylethyl carbonate leads to the formation of the esters 50 in fair yields as shown in Scheme [13] . Due to the remarkably high …
Number of citations: 33 www.thieme-connect.com
X Yang, J Chen, Q Zheng, W Tu, L Xing… - Journal of materials …, 2018 - pubs.rsc.org
… in lithium ion batteries, which is based on a protective anode interphase formed on graphite by applying electrolyte additives such as vinyl carbonate (VC), 33 allylethyl carbonate (AEC) …
Number of citations: 102 pubs.rsc.org
A Muto, C Muller, I Muzzalupo, L Bruno… - X International Peach …, 2022 - actahort.org
Peaches (Prunus persica L. Batsch) are appreciated for their distinctive aroma, and eg sweetness, color, and texture, which vary across different cultivars. Peaches are produced …
Number of citations: 0 www.actahort.org
K Xu - Chemical reviews, 2014 - ACS Publications
Ten years ago, a comprehensive review was compiled for a thematic issue of Chemical Reviews, covering fundamentals, history, and state-of-the-art for nonaqueous electrolytes, with …
Number of citations: 257 pubs.acs.org
N Pal, X Zhang, M Ali, A Mandal, H Hoteit - Fuel, 2022 - Elsevier
… [55] designed an emulsion mixture of different compounds, namely copolymers of allenethers, long chain esters/benzenes, acrylate, propylene/allylethyl carbonate, dimerthyl carbonate, …
Number of citations: 29 www.sciencedirect.com
L Liang, W Zhang, F Zhao, DK Denis… - Advanced Materials …, 2020 - Wiley Online Library
Nickel‐rich layered transition‐metal oxides with high‐capacity and high‐power capabilities are established as the principal cathode candidates for next‐generation lithium‐ion batteries. …
Number of citations: 155 onlinelibrary.wiley.com
Y Byun, S Narayanasamy, J Johnsamuel… - Anti-Cancer Agents …, 2006 - ingentaconnect.com
One category of boron neutron capture therapy (BNCT) agents that has received extensive attention during recent years is 3-carboranyl thymidine analogues (3CTAs). These molecules …
Number of citations: 43 www.ingentaconnect.com
Y Byun - 2006 - search.proquest.com
The purpose of this dissertation is to develop novel boron-delivery agents for the treatment of glioblastoma multiforme (GBM) and to discover novel antibiotics for the treatment of anthrax …
Number of citations: 1 search.proquest.com

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